molecular formula C8H10O3S B3130326 4-(methanesulfonylmethyl)phenol CAS No. 342403-17-2

4-(methanesulfonylmethyl)phenol

Cat. No.: B3130326
CAS No.: 342403-17-2
M. Wt: 186.23 g/mol
InChI Key: PSHAFDGMSXOPSK-UHFFFAOYSA-N
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Description

4-(Methanesulfonylmethyl)phenol is an organic compound with the molecular formula C8H10O3S. It is a derivative of phenol, where a methanesulfonylmethyl group is attached to the para position of the phenol ring. This compound is known for its various applications in organic synthesis and industrial processes.

Mechanism of Action

Target of Action

It is a phenolic compound, and phenolic compounds are known to interact with proteins, altering their structure and properties . They can form complexes via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding .

Mode of Action

Phenolic compounds, in general, are known to interact with proteins, leading to changes in their structure and properties . This interaction can lead to the folding or unfolding of protein molecules, forming insoluble or soluble complexes .

Biochemical Pathways

Phenolic compounds are known to be involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

Phenolic compounds are known to have low oral bioavailability since they are extensively metabolized by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . The bioavailability and pharmacodynamic action of the phenolic compound and its metabolites are dependent on the interaction between the transporter proteins, metabolic enzymes, gut microbiota, host factors, source, and properties of the phenolic compound .

Result of Action

Phenolic compounds are known to inhibit the initiation and progression of cancers by modulating genes regulating key processes such as oncogenic transformation of normal cells, growth and development of tumors, and angiogenesis and metastasis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of phenolic compounds. Biotic and abiotic stress factors directly influence the metabolism of plants, which can affect the secondary metabolism and production of phenolic compounds . These factors can include light, temperature, water availability, and soil nutrients, among others .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methanesulfonylmethyl)phenol can be synthesized through several methods. One common route involves the nucleophilic aromatic substitution of 4-(methylthio)phenol with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for high yield and cost-effectiveness, ensuring the compound is produced efficiently for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(Methanesulfonylmethyl)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methanesulfonylmethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(methylsulfonylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-12(10,11)6-7-2-4-8(9)5-3-7/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHAFDGMSXOPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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